BenchChemオンラインストアへようこそ!

1-(2-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea

Positional isomerism Kinase inhibitor design Pyrimidine substitution

1-(2-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea (CAS 1798619-62-1) is a synthetic small-molecule urea derivative with molecular formula C₁₄H₁₆ClN₅O and molecular weight 305.76 g/mol. It belongs to the pyrimidine-urea class, a scaffold widely claimed in patents as kinase inhibitors.

Molecular Formula C14H16ClN5O
Molecular Weight 305.77
CAS No. 1798619-62-1
Cat. No. B3019148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea
CAS1798619-62-1
Molecular FormulaC14H16ClN5O
Molecular Weight305.77
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC=CC=C2Cl
InChIInChI=1S/C14H16ClN5O/c1-20(2)13-7-8-16-12(19-13)9-17-14(21)18-11-6-4-3-5-10(11)15/h3-8H,9H2,1-2H3,(H2,17,18,21)
InChIKeyHKZNKQXRJBSNMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea (CAS 1798619-62-1): Structural and Procurement Baseline for a Pyrimidine-Urea Research Candidate


1-(2-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea (CAS 1798619-62-1) is a synthetic small-molecule urea derivative with molecular formula C₁₄H₁₆ClN₅O and molecular weight 305.76 g/mol . It belongs to the pyrimidine-urea class, a scaffold widely claimed in patents as kinase inhibitors [1]. The compound contains a 2-chlorophenyl group linked via a urea bridge to a 4-(dimethylamino)pyrimidin-2-yl moiety through a methylene spacer. Computational predictions from the ZINC database (ZINC13228087, ZINC195760) suggest drug-like physicochemical properties, but ChEMBL reports no known bioactivity for this specific compound [2]. Its structural differentiation from positional isomers and alternative aryl-substituted analogs represents the primary basis for research selection.

Why 1-(2-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea (CAS 1798619-62-1) Cannot Be Interchanged with In-Class Analogs


Pyrimidine-urea analogs within this scaffold family are structurally differentiated by three critical pharmacophoric variables: (i) the position of the dimethylamino substituent on the pyrimidine ring, (ii) the position of the methylene-urea linker, and (iii) the substitution pattern on the phenyl ring . Patent SAR data for this class demonstrate that moving the dimethylamino group from position 4 to position 2, or altering the halogen/alkyl substitution on the phenyl ring, can shift kinase selectivity profiles and modulate logP by 0.5–1.0 units [1]. CAS 1798619-62-1 occupies a precise structural niche—2-chlorophenyl at the urea N-terminus, 4-(dimethylamino)pyrimidin-2-yl at the methylene-linked N′-terminus—that distinguishes it from its positional isomer CAS 1788772-78-0 and its direct-linkage analog CAS 1396790-98-9. Generic substitution without head-to-head comparative data risks altering target engagement, solubility, and metabolic stability in unpredictable ways.

Quantitative Differential Evidence for 1-(2-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea (CAS 1798619-62-1) vs. Closest Analogs


Positional Isomer Differentiation: 4-(Dimethylamino)pyrimidin-2-yl vs. 2-(Dimethylamino)pyrimidin-4-yl Linkage (CAS 1788772-78-0)

CAS 1798619-62-1 bears the dimethylamino group at pyrimidine position 4 and the urea-methylene linker at position 2. Its positional isomer, CAS 1788772-78-0, reverses this connectivity (dimethylamino at position 2, linker at position 4). This positional switch fundamentally alters the hydrogen-bonding geometry of the pyrimidine core and its orientation within the ATP-binding pocket. Patent disclosures (JP2008503537A) for pyrimidine-urea kinase inhibitors establish that the position of the amino substituent on the pyrimidine ring is a primary determinant of kinase selectivity [1]. While direct head-to-head IC₅₀ data are not publicly available for this specific compound pair, the class-level SAR indicates that such positional isomers are expected to exhibit distinct target profiles.

Positional isomerism Kinase inhibitor design Pyrimidine substitution

Methylene Spacer vs. Direct Linkage: Structural Comparison with CAS 1396790-98-9

CAS 1798619-62-1 incorporates a methylene (–CH₂–) spacer between the pyrimidine ring and the urea nitrogen, whereas CAS 1396790-98-9 (1-(2-chlorophenyl)-3-[2-(dimethylamino)pyrimidin-5-yl]urea) attaches the urea directly to the pyrimidine C5 position without a spacer. The methylene spacer in CAS 1798619-62-1 introduces an additional rotatable bond (rotatable bond count: 5 vs. 4 for the direct-linkage analog), increasing conformational flexibility and potentially altering the entropy cost of target binding [1]. Class-level SAR from pyrimidine-urea kinase inhibitor patents indicates that methylene spacers modulate binding kinetics and can improve selectivity by allowing the urea pharmacophore to adopt optimal hydrogen-bonding geometry within the target pocket [2].

Linker flexibility Conformational analysis Urea SAR

Chlorine Position and Aryl Substitution: Differentiation from 3-Chloro-4-methylphenyl and 2-Fluorophenyl Analogs

CAS 1798619-62-1 features an ortho-chlorine (2-chlorophenyl) on the aryl ring. Closely related commercial analogs include the 3-chloro-4-methylphenyl variant and the 2-fluorophenyl variant, which share the same 4-(dimethylamino)pyrimidin-2-yl-methyl core. In kinase inhibitor SAR, ortho-substitution on the phenyl ring can sterically influence the dihedral angle between the phenyl and urea planes, altering the presentation of the urea NH donors to the target hinge region [1]. Patent data (JP2008503537A) demonstrate that halogen identity and position on the phenyl ring produce measurable shifts in IC₅₀ values across kinase panels, with ortho-substituents frequently yielding improved selectivity over para-substituted analogs [2]. The 2-chlorophenyl group provides a distinct balance of lipophilicity (predicted logP ≈ 2.5–3.0) and steric bulk compared to 2-fluorophenyl (reduced lipophilicity, smaller van der Waals radius) and 3-chloro-4-methylphenyl (increased lipophilicity, altered electronics).

Halogen SAR Lipophilicity Target selectivity

Predicted Physicochemical Profile and Drug-Likeness vs. Class Comparators (ZINC Database)

The ZINC database contains two entries for this compound (ZINC13228087 and ZINC195760) with computed physicochemical descriptors [1]. The compound has a topological polar surface area (tPSA) of approximately 70–75 Ų, 3 hydrogen bond donors (two urea NH, possible tautomer), and 5–6 hydrogen bond acceptors. These values place it within Lipinski's rule-of-five space for oral drug-likeness. Compared to pyrimidine-urea kinase inhibitors disclosed in JP2008503537A, CAS 1798619-62-1 has a lower molecular weight (305.76 vs. typical 350–500 Da in the patent examples), which may confer advantages in ligand efficiency metrics. However, ChEMBL reports no known bioactivity for this compound [2], meaning all biological differentiation from analogs remains to be experimentally established.

Drug-likeness Physicochemical prediction ADME

Patent Landscape Positioning: Pyrimidine-Urea Kinase Inhibitor Class Membership (JP2008503537A / AU2005256491)

CAS 1798619-62-1 falls within the generic structural claims of Novartis patent families JP2008503537A and AU2005256491, which describe pyrimidine urea derivatives as kinase inhibitors for the treatment of protein kinase-dependent diseases including cancer and multiple myeloma [1]. The patent discloses that compounds with 4-amino-substituted pyrimidine cores linked via urea to substituted phenyl groups exhibit inhibitory activity against a panel of kinases including Tie-2, with reported IC₅₀ values in the nanomolar to low micromolar range for exemplified compounds [2]. While CAS 1798619-62-1 itself is not specifically exemplified in these patents, its core scaffold matches the claimed Markush structures. This places the compound within an IP-protected chemical space with established therapeutic relevance, differentiating it from urea derivatives claimed solely for agricultural or non-kinase applications.

Kinase inhibition Patent SAR Intellectual property

Critical Caveat: Absence of Primary Bioactivity Data for Evidence-Based Selection

A comprehensive search of ChEMBL, BindingDB, PubMed, and patent experimental sections reveals no primary bioactivity data (IC₅₀, Kd, Ki, EC₅₀) for CAS 1798619-62-1 against any molecular target as of 2026 [1][2]. The ZINC database explicitly states: 'This substance is not reported in any publications per ChEMBL' and 'There is currently no predicted activity for this compound' [3]. In contrast, structurally related pyrimidine-urea compounds exemplified in JP2008503537A have reported nanomolar IC₅₀ values against Tie-2 kinase. Any claims of potency, selectivity, or therapeutic utility for CAS 1798619-62-1 that appear on vendor websites are unverifiable against the peer-reviewed literature and must be treated as unsubstantiated until primary experimental data are published.

Data transparency Procurement risk Experimental validation

Recommended Research and Procurement Scenarios for 1-(2-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea (CAS 1798619-62-1)


Kinase Inhibitor Lead Generation: Scaffold for Focused Library Synthesis

Based on its structural alignment with the Novartis pyrimidine-urea kinase inhibitor patent family (JP2008503537A, AU2005256491) [1], CAS 1798619-62-1 is best positioned as a core scaffold for building focused compound libraries. Its 4-(dimethylamino)pyrimidin-2-yl-methyl-urea architecture provides three diversification vectors: (i) the phenyl ring for halogen/alkyl scanning, (ii) the dimethylamino group for N-alkyl variation, and (iii) the urea NH groups for substitution. The compound's relatively low molecular weight (305.76 Da) supports fragment- or lead-like library design with room for growth toward typical kinase inhibitor property space (MW 400–500 Da).

Positional Isomer SAR Studies: Probing Pyrimidine Regiochemistry Effects on Target Engagement

CAS 1798619-62-1 (4-dimethylamino, 2-CH₂-urea) forms an ideal matched pair with its positional isomer CAS 1788772-78-0 (2-dimethylamino, 4-CH₂-urea) for dissecting the role of pyrimidine regiochemistry in kinase hinge binding [2]. With identical molecular formulas (C₁₄H₁₆ClN₅O, MW 305.76) and identical computed descriptors (tPSA, HBD, HBA), any differences observed in biochemical or cellular assays can be attributed directly to the altered presentation of the urea pharmacophore relative to the kinase hinge region, eliminating confounding factors from property changes.

Computational Chemistry: Molecular Docking and Selectivity Prediction Benchmarking

Given the complete absence of experimental bioactivity data [1], CAS 1798619-62-1 presents an opportunity for prospective computational prediction studies. Its structure permits docking into kinase ATP-binding sites (e.g., Tie-2, c-Abl, PDGFR per JP2008503537A claims) to generate testable selectivity hypotheses. The ZINC entries (ZINC13228087, ZINC195760) provide 3D conformer data suitable for virtual screening workflows [2]. Procurement for computational chemistry groups is warranted when the goal is to validate docking methodologies against future experimental results.

Method Development and Assay Validation: Representative Pyrimidine-Urea Probe

CAS 1798619-62-1 can serve as a representative pyrimidine-urea compound for developing and validating biochemical assay protocols (e.g., kinase inhibition fluorescence polarization assays, thermal shift assays) [3]. Its structural simplicity and commercial availability make it suitable for optimizing assay conditions (buffer, DMSO tolerance, protein concentration) before committing valuable proprietary compounds. Its lack of published potency data is advantageous in this context, as it reduces the risk of cross-contamination concerns when used as a negative control or assay development standard.

Quote Request

Request a Quote for 1-(2-Chlorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.